4-Hydroxyquinoline-5-carbonyl chloride
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Overview
Description
4-Hydroxyquinoline-5-carbonyl chloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . The compound this compound is particularly interesting for its potential use in various chemical reactions and its role in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinoline-5-carbonyl chloride typically involves the chlorination of 4-hydroxyquinoline-5-carboxylic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions . The reaction proceeds as follows:
Starting Material: 4-Hydroxyquinoline-5-carboxylic acid.
Chlorinating Agent: Thionyl chloride or oxalyl chloride.
Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems allows for precise temperature and pressure control, which is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinoline-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, or other inert solvents.
Catalysts: Sometimes, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, which are important intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
4-Hydroxyquinoline-5-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of compounds derived from 4-Hydroxyquinoline-5-carbonyl chloride often involves the inhibition of specific enzymes or receptors. For example, quinoline derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, making them effective antibacterial agents . Additionally, these compounds can interact with various molecular targets, including kinases and ion channels, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A precursor to 4-Hydroxyquinoline-5-carbonyl chloride, known for its antimicrobial properties.
8-Hydroxyquinoline: Another quinoline derivative with applications in medicine and industry, particularly as a chelating agent.
Quinoline-2,4-dione: Known for its biological activities, including anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its reactive carbonyl chloride group, which allows for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Properties
Molecular Formula |
C10H6ClNO2 |
---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-5-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)6-2-1-3-7-9(6)8(13)4-5-12-7/h1-5H,(H,12,13) |
InChI Key |
XWDWRHNRABJLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=O)C=CNC2=C1)C(=O)Cl |
Origin of Product |
United States |
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